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Compound of Interest

Compound Name: 4'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B024167

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobiphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde that serves as a pivotal
intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring
a biphenyl core with a strategically placed fluorine atom and a reactive carbaldehyde group,
imparts desirable physicochemical properties that are leveraged in medicinal chemistry,
materials science, and chemical research. The presence of the fluorine atom can enhance
metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates, while the
aldehyde functionality provides a versatile handle for a myriad of chemical transformations.
This document provides an in-depth overview of the physical and chemical properties of 4'-
Fluorobiphenyl-4-carbaldehyde, outlines a common synthetic protocol, and explores its
diverse applications.

Core Physical and Chemical Properties

4'-Fluorobiphenyl-4-carbaldehyde is typically an off-white to yellow powder at room
temperature.[1] The fluorine atom and the aldehyde group influence its electronic properties,
reactivity, and solubility in organic solvents.[2]

Physical Properties
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Quantitative physical data for 4'-Fluorobiphenyl-4-carbaldehyde is not extensively reported.
The following table includes key identifiers and data for structurally related compounds to
provide context.

Property Value Source(s)
Molecular Formula Ci3HoFO [1]
Molecular Weight 200.21 g/mol [1]
Appearance Off-white to yellow powder [1]
CAS Number 60992-98-5 [1]

Data not available. For
] ] reference, Biphenyl-4-
Melting Point [31[4]
carboxaldehyde: 57-59 °C; 4-

Fluorobiphenyl: 75-79 °C.

Data not available. For
. ) reference, Biphenyl-4-
Boiling Point [4]
carboxaldehyde: 184 °C /11

mmHg.

N Expected to be soluble in
Solubility _ (2]
common organic solvents.

Storage Store at 0-8°C. [1]

Chemical Identifiers
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Identifier Value

Source(s)

4'-fluoro-[1,1'-biphenyl]-4-
IUPAC Name [ phenyl]

carboxaldehyde
4-(4-

Synonyms [1112]
Fluorophenyl)benzaldehyde

SMILES O=Cclccc(ccl)cleec(F)ecl [2]
InChl=1S/C13H9FO/c14-13-7-

InChl 5-12(6-8-13)11-3-1-10(9-15)2-  [2]

4-11/h1-9H

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4'-Fluorobiphenyl-4-

carbaldehyde.
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Key Data and
Spectrum Type . Source(s)
Interpretation

(400 MHz, CDCIs) 6 9.97 (s,
1H, -CHO), 7.98 — 7.85 (m, 2H,
Ar-H), 7.26 — 7.16 (m, 2H, Ar-

1H NMR _ _ [5]
H). The singlet at 9.97 ppm is
characteristic of the aldehyde

proton.

(101 MHz, CDCIs) 6 190.5
(C=0), 166.5 (d, J = 256.7 Hz,
C-F), 132.8 (d, J = 9.5 Hz),

B3C NMR 132.2 (d, J =9.7 Hz), 116.4 (d, [5]
J =22.3 Hz). The large
coupling constant (256.7 Hz) is
typical for a direct C-F bond.

(376 MHz, CDCls) 6 -102.4.
This chemical shift is within the

F NMR [5]
expected range for an aryl

fluoride.

Expected peaks include a
strong C=0 stretch around
1700 cm~t and C-F stretching

vibrations.

Infrared (IR)

The molecular ion peak [M]*
Mass Spectrometry (MS) would be observed at m/z [1]
200.21.

Reactivity and Applications

The chemical behavior of 4'-Fluorobiphenyl-4-carbaldehyde is dominated by the reactivity of
its aldehyde group and the electronic influence of its fluorobiphenyl scaffold. The aldehyde is

susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced
to an alcohol.[2] The fluorine atom enhances the compound's utility by modulating its electronic
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properties and metabolic stability, making it a valuable building block in several high-value
applications.[1]

Caption: Key application areas of 4'-Fluorobiphenyl-4-carbaldehyde.

Organic Synthesis: It is a key intermediate for synthesizing complex organic molecules,
including pharmaceuticals and agrochemicals.[1]

o Material Science: The compound is used to produce advanced materials like liquid crystals
and polymers, which are vital for electronics and display technologies.[1]

e Drug Development: Fluorinated compounds often show improved biological activity and
stability.[1] Researchers utilize this molecule in drug design to optimize the efficacy and
selectivity of new therapeutic agents.

» Fluorescent Probes: It is employed in designing fluorescent probes for biological imaging,
aiding in the visualization of cellular processes.[1]

» Dyes and Pigments: Its chromophoric properties are utilized in the production of vibrant dyes
and pigments.[1]

Experimental Protocols: Synthesis

The synthesis of 4'-Fluorobiphenyl-4-carbaldehyde is most commonly achieved via a Suzuki-
Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples
an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[6][7]

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed coupling of 4-
formylphenylboronic acid with 1-bromo-4-fluorobenzene.

Materials:
e 1-Bromo-4-fluorobenzene (1.0 eq.)

e 4-Formylphenylboronic acid (1.2 eq.)
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o Palladium(ll) acetate (Pd(OAC)z, 2 mol%)

e Ligand (e.g., SPhos, 4 mol%)

e Base (e.g., Potassium Carbonate, K2COs, 2.0 eq.)

e Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

e Schlenk flask or sealed reaction vial

 Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-
fluorobenzene, 4-formylphenylboronic acid, the palladium catalyst, the ligand, and the base.

« Inerting: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
e Solvent Addition: Add the degassed solvent system via syringe.

e Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the
reaction progress by TLC or GC-MS.

o Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous
sodium sulfate.

 Purification: Concentrate the solvent under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by recrystallization to yield pure 4'-
Fluorobiphenyl-4-carbaldehyde.[8]
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Caption: General workflow for the synthesis of 4'-Fluorobiphenyl-4-carbaldehyde.

Conclusion

4'-Fluorobiphenyl-4-carbaldehyde is a compound of significant interest due to its versatile
chemical nature and broad applicability. Its synthesis via robust methods like the Suzuki-
Miyaura coupling is well-established, providing access to a building block that is crucial for the
development of novel pharmaceuticals, advanced materials, and specialized chemical probes.
The data and protocols presented in this guide serve as a comprehensive resource for
professionals engaged in chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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